Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-
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Overview
Description
Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- is an organic compound with the molecular formula C16H22BrNO This compound is characterized by the presence of a bromine atom at the 6th position of the hexanamide chain and a 1,2,3,4-tetrahydro-1-naphthalenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- typically involves the bromination of 1,2,3,4-tetrahydro-1-naphthalenylamine followed by the reaction with hexanoyl chloride. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the amide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of de-brominated or reduced amide derivatives.
Scientific Research Applications
Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-1-naphthalenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- can be compared with other similar compounds such as:
Hexanamide, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
Hexanamide, 6-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-: Contains a chlorine atom instead of bromine, resulting in different physicochemical properties.
Hexanamide, 6-fluoro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-:
The uniqueness of Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c17-12-5-1-2-11-16(19)18-15-10-6-8-13-7-3-4-9-14(13)15/h3-4,7,9,15H,1-2,5-6,8,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXLRHFMCGJJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472286 |
Source
|
Record name | Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824958-33-0 |
Source
|
Record name | Hexanamide, 6-bromo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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